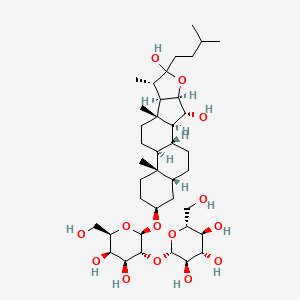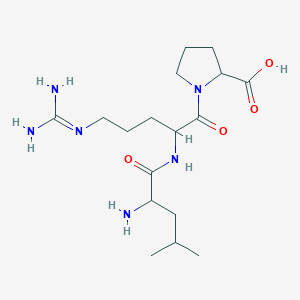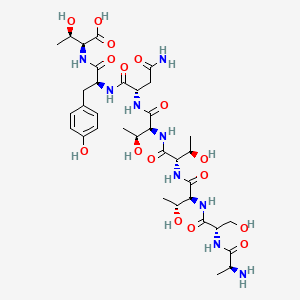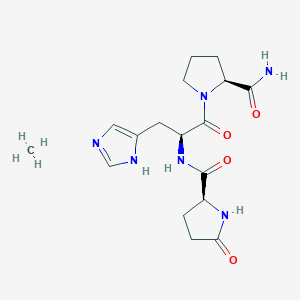
TRF Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRF Acetate, also known as Trifluoroacetic Acid Acetate, is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, characterized by the replacement of all three hydrogen atoms in the acetyl group with fluorine atoms. This compound is a colorless liquid with a pungent, vinegar-like odor. Trifluoroacetic Acid Acetate is widely used in organic chemistry due to its strong acidity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoroacetic Acid Acetate is typically synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
Industrial Production Methods: In industrial settings, Trifluoroacetic Acid Acetate is produced using large-scale electrofluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the highly corrosive nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoroacetic Acid Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetate salts.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Trifluoroacetate salts.
Reduction: Trifluoroethanol.
Substitution: Various substituted trifluoroacetate derivatives.
Applications De Recherche Scientifique
Trifluoroacetic Acid Acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong acid catalyst in various organic reactions, including esterifications and polymerizations.
Biology: It is used in peptide synthesis and protein purification due to its ability to cleave peptide bonds.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug discovery.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Trifluoroacetic Acid Acetate involves its strong acidity and ability to donate protons. It can protonate various functional groups, facilitating chemical reactions. In biological systems, it can cleave peptide bonds by protonating the amide nitrogen, leading to the breakdown of proteins.
Comparaison Avec Des Composés Similaires
Acetic Acid: Similar in structure but lacks the fluorine atoms, making it less acidic.
Trichloroacetic Acid: Similar in structure but has chlorine atoms instead of fluorine, making it less acidic and less reactive.
Perfluoroacetic Acid: Similar in structure but has a perfluorinated carbon chain, making it more hydrophobic and less reactive.
Uniqueness: Trifluoroacetic Acid Acetate is unique due to its high acidity, strong electron-withdrawing trifluoromethyl group, and ability to participate in a wide range of chemical reactions. Its strong acidity and reactivity make it a valuable reagent in both research and industrial applications.
Propriétés
Formule moléculaire |
C17H26N6O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methane |
InChI |
InChI=1S/C16H22N6O4.CH4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1H4/t10-,11-,12-;/m0./s1 |
Clé InChI |
PTWZSODKWRVMST-LFELFHSZSA-N |
SMILES isomérique |
C.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
SMILES canonique |
C.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)
![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)
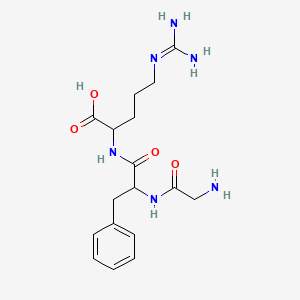
![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)
![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)

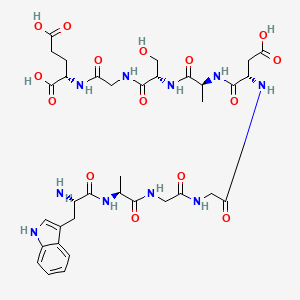

![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
